1-(4-fluorophenyl)-N-phenyl-4-propoxy-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-phenyl-4-propoxypyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-2-12-25-17-13-23(16-10-8-14(20)9-11-16)22-18(17)19(24)21-15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGSSGMCGVHDJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting a potential for diverse biological activities.
Mode of Action
Similar compounds have been shown to interact with their targets resulting in various biological activities. For instance, some compounds have been found to inhibit certain enzymes or modulate receptor activity, leading to changes in cellular function.
Biochemical Pathways
Related compounds have been shown to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may interact with multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties. These studies often focus on factors such as solubility, metabolic stability, and bioavailability, which can significantly impact a compound’s therapeutic potential.
Biological Activity
1-(4-fluorophenyl)-N-phenyl-4-propoxy-1H-pyrazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 369.396 g/mol. Its structure features a pyrazole core substituted with a fluorophenyl group and a propoxy group, which are critical for its biological activity.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Inhibition of Protein Kinases : Many pyrazole derivatives act as inhibitors of specific kinases involved in cancer progression, such as p38 MAP kinase .
- Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties, which can contribute to their therapeutic effects in oxidative stress-related diseases .
Anticancer Activity
This compound has shown potential as an anticancer agent. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 5.0 | Apoptosis induction |
| MCF-7 | 7.5 | Cell cycle arrest |
| A549 | 6.0 | Inhibition of EGFR signaling |
The above table summarizes the cytotoxic effects observed in several studies, highlighting its efficacy against different cancer types.
Antimicrobial Activity
Additionally, this compound has been evaluated for antimicrobial properties. Preliminary results suggest it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating bacterial infections.
Study 1: Anticancer Efficacy
A recent study investigated the effect of the compound on HepG2 liver cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 5 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
Study 2: Antimicrobial Properties
Another study focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential use in treating resistant strains .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its cytotoxic effects against various cancer cell lines. A study synthesized a series of analogues related to this compound, evaluating their efficacy against breast cancer cell lines MCF-7 and MBA-MD-231. One specific analogue demonstrated significant cytotoxicity with GI50 values of less than 0.1 μM and 45.8 μM against the respective cell lines, indicating its potential for development as an anticancer agent (Ahsan et al., 2018).
Structure-Activity Relationship Studies
Research has focused on understanding the structure-activity relationships (SAR) of pyrazole derivatives, including this compound. By analyzing how variations in chemical structure affect biological activity, researchers can design more effective compounds for therapeutic use. For instance, structural characterization through single crystal X-ray diffraction has provided insights into molecular geometry and intermolecular interactions (Jasinski et al., 2012).
Synthesis of Fluorinated Pyrazoles
Fluorinated pyrazoles, such as this compound, are valuable building blocks in medicinal chemistry. Synthetic strategies have been developed to create new derivatives that can lead to more complex molecules with potential therapeutic applications (Surmont et al., 2011). The presence of fluorine often enhances the stability and biological activity of these compounds.
Antiproliferative Activities
A series of pyrazole-sulfonamide derivatives related to this compound have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Some exhibited broad-spectrum antitumor activity, highlighting the potential of this chemical scaffold in cancer therapy (Mert et al., 2014).
Case Studies
| Study | Findings |
|---|---|
| Ahsan et al., 2018 | Identified significant cytotoxicity against breast cancer cell lines with GI50 values <0.1 μM. |
| Jasinski et al., 2012 | Provided structural characterization via X-ray diffraction, aiding in SAR analysis. |
| Surmont et al., 2011 | Developed synthetic strategies for new fluorinated pyrazoles as medicinal chemistry building blocks. |
| Mert et al., 2014 | Evaluated antiproliferative activities of pyrazole-sulfonamide derivatives, showing promising antitumor effects. |
Comparison with Similar Compounds
Key Compounds (from ):
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde Substituents: 4-fluorophenyl (ring A), phenyl (ring B), aldehyde at N1.
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Substituents: 4-chlorophenyl (ring B), acetyl at N1. Activity: Enhanced stability compared to aldehyde analogs due to the acetyl group.
Comparison with Target Compound :
Chalcone Derivatives ()
Chalcones share an α,β-unsaturated ketone core but differ in substitution patterns. Notable examples include:
(E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (2j) (IC₅₀ = 4.70 μM): Substituents: Bromine (para, ring A), iodine (meta, ring A), fluorine (para, ring B).
SAR Insights :
- Electronegative substituents (e.g., F, Cl, Br) at para positions enhance activity (lower IC₅₀).
- Methoxy groups reduce potency (e.g., compound 2p : IC₅₀ = 70.79 μM).
Comparison with Target Compound :
- The target’s 4-fluorophenyl group aligns with the SAR trend favoring electronegative para substituents for potency.
- Unlike chalcones, the pyrazole core in the target compound may reduce metabolic instability associated with the α,β-unsaturated ketone .
Pyrazole-3-Carboxamide Derivatives (–5, 8)
Key Differences :
- The target compound’s propoxy group at C4 offers greater conformational flexibility compared to rigid phenoxy () or sulfonamide () substituents.
Table: Impact of Substituents on Activity and Properties
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-fluorophenyl)-N-phenyl-4-propoxy-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves condensation of substituted pyrazole precursors with appropriate carboxamide derivatives. For example, intermediate pyrazole rings are functionalized via nucleophilic substitution or coupling reactions. Optimization includes temperature control (e.g., 80°C for 10 hours in N,N-dimethylacetamide) and catalyst selection (e.g., potassium carbonate for deprotonation) to improve yield . Purity is enhanced via silica gel chromatography, with monitoring by LC-MS or NMR .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., distinguishing fluorophenyl vs. propoxy groups).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., triclinic crystal system with α = 79.906°, β = 78.764°, γ = 86.245° observed in related pyrazole analogs) .
Q. What preliminary biological assays are recommended to evaluate its activity?
Initial screening includes:
- Enzyme Inhibition Assays : Testing against kinases or hydrolases using fluorogenic substrates.
- Cellular Viability Assays : MTT or ATP-based assays in cancer/primary cell lines.
- Solubility Profiling : Critical due to low aqueous solubility in analogs (e.g., <10 µM in PBS), which may require DMSO solubilization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?
Strategies include:
- Substituent Variation : Modifying the propoxy chain length or fluorophenyl group (e.g., comparing 4-fluoro vs. 2,4-dichloro derivatives) to assess steric/electronic effects .
- Bioisosteric Replacement : Swapping the carboxamide group with sulfonamide or triazole moieties to enhance metabolic stability .
- Molecular Docking : Using crystallographic data (e.g., PDB entries from related pyrazole-carboxamides) to model interactions with active sites .
Q. How should researchers resolve contradictions in reported biological activity data?
Contradictions may arise from assay conditions (e.g., pH, serum content) or compound stability. Mitigation steps:
- Dose-Response Repetition : Test multiple concentrations across independent replicates.
- Metabolic Stability Testing : Use liver microsomes to identify degradation products .
- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What advanced techniques are used to study its interaction with cytochrome P450 enzymes?
Q. How can X-ray crystallography guide the optimization of co-crystal structures with target proteins?
Co-crystallization with proteins (e.g., kinases) reveals binding modes. For example:
- Halogen Bonding : Fluorophenyl groups engage in F···H-N interactions with active-site residues.
- Propoxy Chain Positioning : Adjusting chain length to fill hydrophobic pockets (validated via unit cell parameters: a = 8.5088 Å, b = 9.8797 Å, c = 10.4264 Å in triclinic systems) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
